N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through the Fischer indole synthesis or other suitable methods.
Nitration of Phenyl Piperazine: The piperazine ring is nitrated to introduce the nitro group at the 4-position.
Coupling Reaction: The indole derivative is coupled with the nitrated piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-(1-ethyl-1H-indol-3-yl)-4-
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-23-15-19(18-5-3-4-6-20(18)23)22-21(27)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h3-10,15H,2,11-14H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUVBLLCAHBEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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